Vasicine, hydrochloride
CAS No.:
Cat. No.: VC13564294
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13ClN2O |
---|---|
Molecular Weight | 224.68 g/mol |
IUPAC Name | 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydrochloride |
Standard InChI | InChI=1S/C11H12N2O.ClH/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H |
Standard InChI Key | CSDQSAHJCAKJPT-UHFFFAOYSA-N |
SMILES | C1CN2CC3=CC=CC=C3N=C2C1O.Cl |
Canonical SMILES | C1CN2CC3=CC=CC=C3N=C2C1O.Cl |
Introduction
Vasicine hydrochloride, also known as peganine hydrochloride, is a quinazoline alkaloid derived from plants such as Justicia adhatoda and Adhatoda vasica. It is recognized for its potential therapeutic properties, including anti-tuberculosis activity. This compound has been studied extensively for its pharmacological effects, which include enzyme inhibition, antioxidant, and antibacterial activities.
Anti-Tuberculosis Activity
Vasicine and its derivatives have shown promise in combating tuberculosis. Studies have highlighted the effectiveness of semi-synthetic derivatives like bromhexine and ambroxol against Mycobacterium tuberculosis in vitro .
Enzyme Inhibition
Vasicine exhibits moderate enzyme inhibition activities. It has been tested against acetylcholine esterase (AChE) and trypsin, showing inhibition percentages of 38.3% and 37.4%, respectively .
Antioxidant Activity
The antioxidant potential of vasicine is significant, as demonstrated by its DPPH radical scavenging activity. At concentrations of up to 300 µg/mL, vasicine showed a scavenging activity of 70.4% with an IC50 value of 212.3 µM .
Antibacterial Activity
Vasicine has been evaluated for its antibacterial properties, though it does not exhibit strong activity against all bacterial strains. It showed maximum activity against Salmonella typhimurium but was ineffective against Micrococcus luteus .
Research Findings
Recent studies have focused on the isolation and characterization of vasicine from plant extracts. Spectroscopic techniques are commonly used to confirm its structure . Additionally, vasicine's potential as a precursor for synthesizing other bioactive compounds has been explored.
Spectroscopic Confirmation
The structure of vasicine is confirmed using techniques like HMQC (Heteronuclear Multiple Quantum Coherence) spectroscopy, which helps in identifying the positions of specific carbon atoms in the molecule .
Biological Assays
In vitro models are used to assess vasicine's biological activities. These include enzyme inhibition assays, DPPH radical scavenging assays for antioxidant activity, and disk diffusion methods for antibacterial activity .
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